molecular formula C13H16O2 B14398071 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 89879-29-8

6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one

Cat. No.: B14398071
CAS No.: 89879-29-8
M. Wt: 204.26 g/mol
InChI Key: YEOVOSCNRYLGGM-UHFFFAOYSA-N
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Description

6-Acetyl-1,3,3-trimethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound with a unique structure that includes an acetyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. One common method includes the direct irradiation of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones in solvents such as benzene, acetonitrile, and methanol. This process leads to the aromatization of the compound through the photoelimination of dimethylketene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical synthesis and the use of appropriate solvents and reaction conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aromatic compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one involves photochemical reactions that lead to the formation of aromatic compounds through the elimination of dimethylketene. The molecular targets and pathways involved in these reactions include the absorption of light energy, which excites the molecule and initiates the elimination process .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one
  • 6-Methylcholesta-3,5-diene

Uniqueness

6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one is unique due to its specific acetyl and methyl groups, which influence its chemical reactivity and photochemical behavior. Compared to similar compounds, it exhibits distinct photochemical properties and reaction pathways .

Properties

CAS No.

89879-29-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one

InChI

InChI=1S/C13H16O2/c1-8(14)10-7-9-5-6-13(10,4)11(15)12(9,2)3/h5-7,9H,1-4H3

InChI Key

YEOVOSCNRYLGGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2C=CC1(C(=O)C2(C)C)C

Origin of Product

United States

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